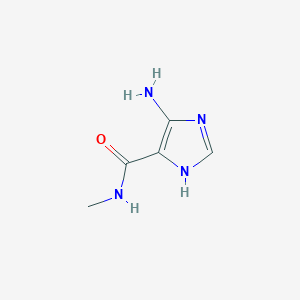

4-amino-N-methyl-1H-imidazole-5-carboxamide

Description

Contextualization within Imidazole (B134444) Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its unique chemical properties and biological significance. chemicalbook.com First synthesized in 1858, its electron-rich nature and ability to participate in hydrogen bonding allow imidazole-containing molecules to interact with a wide array of biological targets like enzymes and receptors. nih.gov This versatility has led to the incorporation of the imidazole scaffold into numerous natural products, including the essential amino acid histidine and purines, as well as a multitude of synthetic drugs. chemicalbook.comnih.govresearchgate.net

The stability and water-solubility of the imidazole core contribute to favorable pharmacokinetic properties in drug candidates. Consequently, imidazole derivatives have been successfully developed for a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The ability to readily modify the imidazole ring allows chemists to fine-tune the biological activity and selectivity of compounds, making it a central scaffold in the ongoing development of novel therapeutics.

| Prominent Imidazole-Based Drugs | Therapeutic Class |

|---|---|

| Methotrexate | Anticancer |

| Metronidazole | Antimicrobial |

| Omeprazole | Anti-ulcer (Proton Pump Inhibitor) |

| Dacarbazine (B1669748) | Anticancer |

| Losartan | Antihypertensive |

| Cimetidine | Antihistaminic (Anti-ulcer) |

4-amino-N-methyl-1H-imidazole-5-carboxamide is a specific derivative of the aminoimidazole carboxamide core. While its parent compound, 4-amino-5-imidazolecarboxamide (AICA), is a well-documented intermediate in biological pathways, specific academic research focusing extensively on the N-methyl derivative is limited in publicly available literature. It is structurally distinct from other researched derivatives, such as metabolites of the chemotherapy drug Temozolomide (B1682018).

Based on its structure, the compound possesses the key features of the imidazole scaffold, including the aromatic ring and amino group, with the addition of a methyl group on the carboxamide nitrogen. This modification alters its chemical properties, such as polarity and hydrogen bonding potential, compared to its parent compound, AICA. While detailed experimental findings on its specific biological activities are not widely reported, its structure places it within a class of compounds of significant interest to medicinal chemists.

| Chemical Properties of a Structural Isomer (4-Amino-1-methyl-1H-imidazole-5-carboxamide) | |

|---|---|

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 4-amino-1-methyl-1H-imidazole-5-carboxamide |

| CAS Number | 5413-89-8 |

Historical and Evolutionary Perspectives of Aminoimidazole Carboxamides

The significance of the aminoimidazole carboxamide structure is deeply rooted in biochemistry and evolutionary biology. Understanding the history of its core components provides essential context for any of its derivatives.

4-amino-5-imidazolecarboxamide (AICA), the parent compound of the molecule , was first identified as a key intermediate in the de novo biosynthesis of purines, the essential building blocks of DNA and RNA. hmdb.ca Its ribonucleotide form, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is a crucial precursor to inosine (B1671953) monophosphate (IMP), from which all other purines are derived. wikipedia.orgnih.gov

For many years, AICA and AICAR were studied primarily within the context of this fundamental metabolic pathway. However, in the 1990s, research uncovered a new role for AICAR as a pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.gov The administration of AICA riboside (also known as acadesine (B1665397) or AICAr) to cells leads to its intracellular phosphorylation into AICAR, which mimics the effects of adenosine (B11128) monophosphate (AMP) and activates AMPK. wikipedia.orgnih.gov This discovery transformed AICAR from a simple metabolic intermediate into a valuable research tool for studying energy regulation, with investigations exploring its potential in metabolic disorders and for protecting against cardiac ischemic injury. nih.govpeptidesciences.com

The biosynthesis of imidazole-containing biomolecules offers a remarkable case of evolutionary convergence. The imidazole rings of purines and the amino acid histidine are both synthesized in cells, but through distinct, non-homologous enzymatic pathways, despite sharing a common intermediate. plos.orgnih.gov

Both the purine (B94841) and histidine biosynthetic pathways start with phosphoribosyl pyrophosphate (PRPP) and are interconnected by the intermediate AICAR. plos.orgnih.gov In purine synthesis, the imidazole ring is built step-by-step onto the ribose sugar, culminating in the formation of IMP. In histidine biosynthesis, the imidazole ring of ATP is used to form AICAR as a byproduct, but, surprisingly, this imidazole moiety is not incorporated into the final histidine molecule. plos.orgnih.gov Instead, a new imidazole ring is synthesized de novo and becomes part of histidine. plos.org

This independent evolution of two separate enzyme systems to create the same chemical moiety is thought to be a result of their different functional contexts. plos.orgnih.gov The imidazole in histidine is a catalytic moiety, acting as a proton donor or acceptor in enzymes. plos.org In contrast, the imidazole in purines is part of a larger, stable aromatic system bonded to a ribose, which prevents it from having such catalytic activity. plos.orgnih.gov It is theorized that purine biosynthesis predated that of histidine in evolutionary history. plos.orgnih.gov This divergence highlights the multiple, independent origins of imidazole-synthesizing pathways, underscoring the fundamental importance of this chemical group in biology. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-methyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-7-5(10)3-4(6)9-2-8-3/h2H,6H2,1H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDMHNRJLWGNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377924 | |

| Record name | 4-amino-N-methyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53525-66-9 | |

| Record name | 5-Amino-N-methyl-1H-imidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53525-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-methyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research on Biological Activities and Mechanistic Studies Involving 4 Amino N Methyl 1h Imidazole 5 Carboxamide and Its Derivatives

Investigations into Anticancer Potential

The imidazole (B134444) scaffold is a key feature in several established anticancer drugs, such as dacarbazine (B1669748) and nilotinib, highlighting its validated role in oncology. nih.govnih.gov Researchers are continuously exploring new imidazole derivatives for their potential to target various mechanisms involved in cancer cell growth and survival. nih.gov

The concept of using imidazole-containing compounds in combination with established chemotherapeutics is a key area of investigation. A significant example is found in the context of glioblastoma, the most aggressive primary brain tumor in adults. scielo.brnih.gov The standard chemotherapeutic agent for glioblastoma is temozolomide (B1682018) (TMZ), an oral alkylating agent. nih.gov

TMZ itself is an imidazotetrazine prodrug that, under physiological conditions, undergoes non-enzymatic conversion to the active compound, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). scielo.br MTIC is responsible for the therapeutic effect by methylating DNA, which ultimately leads to apoptosis in cancer cells. scielo.br Interestingly, 4-amino-N-methyl-1H-imidazole-5-carboxamide is recognized as a metabolite of temozolomide, linking it directly to the drug's mechanism of action and its effects in cancer treatment. smolecule.com Studies on related benzimidazole (B57391) derivatives have shown that they can enhance the efficacy of chemotherapeutic agents, suggesting a potential for synergistic interactions that could improve treatment outcomes for aggressive cancers like glioblastoma.

A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Numerous studies have demonstrated that various imidazole derivatives possess the ability to trigger this process in cancer cell lines. researchgate.netrsc.orgnih.gov

For instance, one study synthesized novel imidazole derivatives and found they exhibited significant antiproliferative activity against several cancer cell lines, proving more potent than the standard drug 5-fluorouracil (B62378) (5-FU). nih.gov The mechanism of action for the most active compound, designated 4f, was confirmed to be the induction of apoptosis. This was evidenced by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov Another investigation into a different series of imidazole derivatives showed they could induce cell cycle arrest and cellular senescence in A549 lung cancer cells. researchgate.netrsc.org These findings underscore the potential of the imidazole scaffold as a basis for developing new apoptosis-inducing anticancer agents. nih.govnih.gov

| Derivative Type | Cell Line(s) | Key Findings | Reference(s) |

| Novel Imidazole Derivative (4f) | HeLa, MCF-7, A549 | Induced apoptosis by increasing Bax and decreasing Bcl-2 protein expression. More potent than 5-FU. | nih.gov |

| NSC 771432 | A549 | Inhibited cell migration, induced G2/M phase cell cycle arrest, and led to cellular senescence. | researchgate.netrsc.org |

| L-7 | NB4, K562 (Leukemia) | Reduced cell proliferation by inducing apoptosis and downregulating AXL-RTK and Wnt/β-catenin pathways. | nih.gov |

Beyond directly inducing cell death, imidazole derivatives can modulate cellular pathways that influence a tumor's response to therapy. As a metabolite of temozolomide, this compound is inherently involved in the cellular response to this specific chemotherapy. smolecule.com The broader family of imidazole compounds has been shown to affect various cellular processes that could sensitize cancer cells to treatment.

For example, by inhibiting key signaling pathways or inducing cell cycle arrest, these compounds can prevent cancer cells from repairing the DNA damage caused by alkylating agents or radiation. rsc.org The anti-proliferative effects of certain imidazole derivatives have been linked to the downregulation of critical pathways like the Wnt/β-catenin pathway. nih.gov This modulation of fundamental cellular signaling can create a more favorable environment for the efficacy of concurrent antitumor therapies.

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govnih.gov Imidazole-based compounds have been extensively developed as kinase inhibitors. The imidazole ring serves as a versatile scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby blocking their activity and inhibiting downstream signaling pathways that promote cell proliferation and survival. nih.gov

Numerous imidazole derivatives have been investigated as inhibitors of key cancer-related kinases, including:

RAF kinases: Important in cell proliferation and differentiation. nih.gov

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Involved in angiogenesis and tumor growth. nih.gov

AXL-Receptor Tyrosine Kinase: Implicated in drug resistance and leukemia cell proliferation. nih.gov

ALK5: A kinase involved in TGF-β signaling, which can promote cancer progression. nih.gov

The success of drugs like nilotinib, an imidazole-containing kinase inhibitor used for chronic myelogenous leukemia, validates this approach and continues to drive research into new imidazole-based kinase inhibitors. nih.govnih.gov

Metabolic Regulation Research

The influence of imidazole-containing compounds extends beyond oncology into the realm of metabolic diseases. Dysregulation of glucose metabolism and insulin (B600854) signaling are central to conditions like type 2 diabetes, and researchers are exploring various chemical entities for their potential to correct these imbalances.

Research has indicated that certain imidazole derivatives may play a role in managing metabolic disorders. nih.govijpcbs.com For example, this compound has been shown to influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. smolecule.com Activation of AMPK can enhance metabolic activity, which has positioned this compound and its relatives as potential candidates for diabetes management strategies. smolecule.com

Studies on a related microbial metabolite, imidazole propionate, have shown complex effects. While it is found at higher concentrations in individuals with type 2 diabetes and can impair insulin signaling, this highlights the potent ability of imidazole-based molecules to interact with metabolic pathways. frontiersin.orgnih.gov Conversely, the essential amino acid histidine, which contains an imidazole ring, has been shown to enhance insulin sensitivity. frontiersin.org Other synthetic imidazoline (B1206853) derivatives have demonstrated antihyperglycemic activity in animal models of type 2 diabetes, improving glucose tolerance without causing hypoglycemia. nih.gov These varied findings suggest that the imidazole scaffold can be modified to develop targeted agents that positively modulate glucose metabolism and insulin sensitivity. nih.govfrontiersin.org

Therapeutic Potential in Addressing Metabolic Disorders (inferred from related imidazole derivative studies)

The therapeutic potential of imidazole derivatives extends to the management of metabolic disorders, particularly diabetes mellitus. nih.gov This condition is characterized by persistent hyperglycemia, and a key therapeutic strategy involves the inhibition of α-glucosidase to prevent postprandial hyperglycemia by delaying carbohydrate digestion and absorption. nih.gov

Research into a series of thiazole (B1198619) derivatives incorporating an imidazopyridine moiety has identified compounds with remarkable in vitro inhibitory activity against the α-glucosidase enzyme. nih.gov Certain compounds in this class demonstrated superior potency compared to the reference drug, acarbose. nih.gov Molecular docking studies suggest that these potent inhibitors form strong binding interactions within the active site of the α-glucosidase enzyme. nih.gov The broad therapeutic activities reported for imidazole derivatives also include antidiabetic properties, highlighting the significance of this scaffold in developing treatments for metabolic conditions. researchgate.netscispace.com

Antiviral Activity Research

The imidazole scaffold is a crucial component in the discovery of novel antiviral agents, with derivatives showing efficacy against a range of viruses. jchemrev.comnih.gov

Structural analogs of this compound, specifically imidazole 4,5-dicarboxamide derivatives, have been identified as promising inhibitors of flaviviruses like Dengue virus (DENV) and Yellow Fever virus (YFV). nih.govnih.govscite.ai High-throughput screening using a DENV-2 replicon assay revealed the inhibitory potential of this class of compounds. nih.govnih.gov

Subsequent synthesis and evaluation of a series of these derivatives led to the identification of specific compounds with potent antiviral activity in the micromolar range. nih.govnih.gov For instance, one compound was found to have the highest antiviral potency against YFV, while two other derivatives potently inhibited the replication of DENV in Vero cells. nih.govscite.ai Further research on related pyrazine (B50134) dicarboxylamides and phthalic diamides, derived from substituting the central imidazole ring, also yielded compounds with significant inhibitory activity against both DENV and YFV replication. cabidigitallibrary.org Another related compound, 5-ethynyl-(1-β-D-ribofuranosyl)imidazole-4-carboxamide (EICAR), has also been shown to be a potent anti-DENV agent. nih.gov

| Compound Series | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Imidazole 4,5-dicarboxamides | DENV & YFV | Compound 15b showed the highest potency against YFV (EC50 = 1.85 μM). | nih.govscite.ai |

| Imidazole 4,5-dicarboxamides | DENV | Compounds 20a and 20b potently inhibited DENV replication (EC50 = 0.93 μM). | nih.govscite.ai |

| Pyrazine dicarboxylamides | DENV | Compounds 6b and 6d were the most potent inhibitors (EC50 = 0.5 μM). | cabidigitallibrary.org |

| Pyrazine dicarboxylamides | YFV | Compound 6n was the most potent in its series (EC50 = 0.4 μM). | cabidigitallibrary.org |

| Imidazole Nucleoside (EICAR) | DENV | Identified as a potent anti-DENV compound. | nih.gov |

The antiviral activity of the imidazole class of compounds is not limited to flaviviruses. Research has demonstrated a broad spectrum of activity against a variety of DNA and RNA viruses. nih.gov For example, synthesized 2-phenylbenzimidazole (B57529) analogs have shown good antiviral activity against Coxsackievirus B2 (CVB-2), Bovine viral diarrhea virus (BVDV), Suid herpesvirus 1 (Sb-1), Herpes simplex virus type 1 (HSV-1), and Yellow Fever Virus (YFV). nih.gov

Furthermore, imidazole-based compounds have exhibited antiviral activity against the influenza A virus. nih.gov Other studies have focused on imidazole-coumarin conjugates, which have demonstrated significant anti-Hepatitis C virus (HCV) activity. nih.gov The versatility of the imidazole scaffold is also evident in research exploring its potential against coronaviruses, where docking studies showed that certain imidazole analogs have greater binding energy with the SARS-CoV-2 main protease than other derivatives. nih.gov Additionally, novel series of benzo[d]imidazole-based heterocycles have been evaluated for their inhibitory activities against HIV-1, HCV, Subacute sclerosing panencephalitis (SSPE) virus, and H1N1, showing promising results as potent, broad-spectrum antiviral agents. nih.gov

Antimicrobial and Anti-inflammatory Properties

Imidazole and its derivatives are well-established as a significant class of compounds in medicinal chemistry due to their diverse biological activities, including potent antimicrobial and anti-inflammatory effects. nih.govnano-ntp.com

Imidazole derivatives have demonstrated a broad spectrum of antimicrobial activity, proving effective against various bacteria and fungi. jchemrev.comnano-ntp.com

Antibacterial Activity: The antibacterial properties of imidazoles have been noted against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov They have shown effectiveness against Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae. nano-ntp.com Nitroimidazole derivatives are used as therapeutic agents for infections caused by both Gram-positive and Gram-negative bacteria. nih.gov The mechanisms of action can involve disrupting cell wall synthesis or inhibiting protein synthesis. mdpi.com Some derivatives have also shown activity against Escherichia coli and Pseudomonas aeruginosa, often through membrane disruption. nano-ntp.com

Antifungal Activity: The antifungal properties of imidazole compounds are particularly well-documented. nano-ntp.com They are effective against a range of pathogenic fungi, including Candida species, Aspergillus species, Trichophyton, and Microsporum. nano-ntp.comoup.com Many antifungal imidazole derivatives function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.com Disruption of this pathway compromises the membrane's structural integrity, leading to cell death. nano-ntp.com Other mechanisms include direct disruption of the microbial cell membrane's integrity and interference with nucleic acid synthesis. nano-ntp.com

| Organism Type | Examples of Susceptible Organisms | Primary Mechanism of Action | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Streptococcus pneumoniae | Disruption of cell wall synthesis, protein synthesis inhibition | nano-ntp.commdpi.com |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Membrane disruption | nano-ntp.com |

| Fungi | Candida spp., Aspergillus spp., Trichophyton spp. | Inhibition of ergosterol synthesis (lanosterol 14α-demethylase) | nano-ntp.comoup.com |

Imidazole derivatives exert their anti-inflammatory effects through multiple mechanistic pathways. nih.govorientjchem.org These compounds can modulate the activity of key enzymes and signaling pathways involved in the inflammatory response. orientjchem.org

One of the primary mechanisms is the inhibition of enzymes involved in the arachidonic acid metabolism pathway, such as cyclooxygenase (COX) enzymes. orientjchem.orgpatsnap.com By blocking these enzymes, imidazole derivatives reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain. patsnap.com Some derivatives have been shown to specifically inhibit the COX-2 enzyme. nih.gov

Additionally, imidazole compounds can interact with various receptors and transcription factors. orientjchem.org For instance, they can target and modulate the activity of the NF-κB signaling pathway, which can, in turn, downregulate the production of pro-inflammatory cytokines like TNF-α and IL-1β. orientjchem.org Other reported anti-inflammatory mechanisms include the inhibition of neutrophil degranulation and the generation of reactive oxygen species. nih.gov Studies on specific imidazole antimycotics have shown they can inhibit the production of leukotriene B4 and reduce Ca2+ influx in activated neutrophils, further contributing to their anti-inflammatory profile. researchgate.net Furthermore, some novel imidazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. acs.org

Other Reported Biological Activities of Imidazole-Containing Compounds

The versatile scaffold of the imidazole ring is a constituent of numerous compounds that exhibit a wide array of pharmacological effects. Beyond their well-documented roles in other therapeutic areas, compounds containing the imidazole nucleus have been investigated for a variety of other biological activities, including analgesic, anthelmintic, anticonvulsant, and anti-allergic properties. longdom.org

Analgesic, Anthelmintic, Anticonvulsant, and Anti-allergic Effects

Research into the diverse biological activities of imidazole-containing compounds has revealed their potential to modulate various physiological processes, leading to effects such as pain relief, parasite expulsion, seizure prevention, and allergic response mitigation.

Analgesic Effects:

Certain imidazole derivatives have demonstrated notable analgesic properties. For instance, a study reported that the compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) exhibited significant analgesic effects in preclinical models. nih.gov This particular compound showed an 89% analgesic activity at a dose of 100 mg/kg. researchgate.net Other analogues in the same series also displayed considerable analgesic activity. nih.gov The parent imidazole molecule itself has been shown to enhance the analgesic effects of morphine and exhibit analgesic properties comparable to acetylsalicylic acid. nih.gov Benzimidazole derivatives have also been synthesized and tested, revealing moderate to very strong analgesic activities in some cases. scirp.org

| Compound/Derivative Class | Key Findings | Reference |

|---|---|---|

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | Demonstrated 89% analgesic activity at 100 mg/kg b.w. in an in-vivo examination. | nih.govresearchgate.net |

| Imidazole | Increased the analgesic effects of morphine and rivaled acetylsalicylic acid as an analgesic agent. | nih.gov |

| Benzimidazole Derivatives | Some synthesized derivatives showed moderate to very strong analgesic activity. | scirp.org |

Anthelmintic Effects:

The anthelmintic potential of imidazole derivatives has been an area of active research. A diisopropylphenyl-imidazole (DII) compound was found to be lethal to both mature and immature stages of C. elegans, a model for parasitic nematodes. plos.org Its mechanism of action appears to involve a novel UNC-29-containing acetylcholine (B1216132) receptor in adult worms. plos.org In another study, a series of new imidazole-derivative compounds were screened for anthelmintic activity, with compounds 10 and 11 inducing death in C. elegans after 72 hours of exposure at a concentration of 150 μg/ml. researchgate.net Furthermore, newly synthesized 1-substituted imidazoles were evaluated for their anthelmintic activity against the earthworm Eudrilus eugeniae, with bromo, phenyl, and nitro substituted phenacyl imidazoles showing significant activity comparable to standard drugs like albendazole (B1665689) and piperazine (B1678402) citrate (B86180) at a concentration of 20 mg/ml. semanticscholar.org Imidazole alkaloids isolated from Pilocarpus microphyllus have also been reported to possess anthelmintic activity. nih.gov

| Compound/Derivative Class | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Diisopropylphenyl-imidazole (DII) | C. elegans | Lethal to both mature and immature stages. | plos.org |

| Imidazole-derivative compounds 10 and 11 | C. elegans | Induced animal death after 72h exposure at 150 μg/ml. | researchgate.net |

| 1-Substituted Imidazoles (bromo, phenyl, and nitro substituted phenacyl imidazoles) | Eudrilus eugeniae (earthworms) | Showed significant vermicidal and vermifuge activity at 20 mg/ml. | semanticscholar.org |

| Imidazole Alkaloids | Schistosoma mansoni | Demonstrated anthelmintic activity. | nih.gov |

Anticonvulsant Effects:

The imidazole scaffold is present in molecules investigated for anticonvulsant properties. An imidazole-based histamine (B1213489) H3 receptor antagonist, designated as 2-18, demonstrated a dose-dependent protective effect in a maximal electroshock (MES)-induced convulsion model in mice. dovepress.com At a dose of 60 mg/kg, this compound exhibited the highest protective effect. dovepress.com Other studies have also explored various imidazole derivatives for their potential to manage seizures. For instance, newly designed imidazolidindione and tetra-substituted imidazole derivatives were evaluated, with some compounds showing excellent activity against pentylenetetrazole (PTZ)-induced seizures. researchgate.net Specifically, compounds 3d, 4e, 11b, and 11e from this study showed higher activity (120%) than the reference drug valproate sodium in the PTZ model. researchgate.net

| Compound/Derivative Class | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Imidazole-based H3R antagonist 2-18 | Maximal electroshock (MES)-induced convulsions in mice | Showed a significant, dose-dependent protective effect, with the highest protection at 60 mg/kg. | dovepress.com |

| Imidazolidindione and tetra-substituted imidazole derivatives (3d, 4e, 11b, 11e) | Pentylenetetrazole (PTZ)-induced seizures | Exhibited higher activity (120%) than the standard drug valproate sodium. | researchgate.net |

Anti-allergic Effects:

The anti-allergic activity of imidazole-containing compounds is another area of interest. While detailed mechanistic studies are less frequently reported in the provided sources, the potential for anti-allergic effects is recognized as one of the many biological activities of the imidazole class of compounds. longdom.org It is important to distinguish this therapeutic potential from instances where certain imidazole derivatives, particularly those used as topical antimycotic agents, can themselves cause allergic contact dermatitis. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of N-Methylation on Biological Activity and Stability

N-methylation is a common and seemingly minor structural modification in medicinal chemistry that can lead to profound changes in a compound's pharmacological profile. wordpress.com This alteration, which involves the addition of a methyl group to a nitrogen atom, can significantly affect properties such as binding affinity, metabolic stability, membrane permeability, and solubility. wordpress.comrsc.org

The impact of N-methylation is highly dependent on the molecular context. For instance, methylating a secondary amine typically increases its lipophilicity (log D) while having little effect on aqueous solubility. wordpress.com In contrast, N-methylating certain amides can unexpectedly increase solubility and lower lipophilicity. rsc.org This paradoxical effect is often attributed to a change in the molecule's three-dimensional conformation. The methyl group can disrupt intramolecular hydrogen bonds or prevent the molecule from adopting a planar state, thereby increasing the water-accessible polar surface area. wordpress.com

| Functional Group | General Effect of N-Methylation on Solubility | General Effect of N-Methylation on Lipophilicity (log D) | Rationale |

| Secondary Amine | Little to no change | Increase | Masks polar N-H bond with a non-polar methyl group. |

| Aromatic Amide | Increase | Decrease | The methyl group can induce a conformational switch (e.g., from Z to E), disrupting planarity and increasing the polar surface area. wordpress.com |

| Sulfonamide | Decrease | Increase | Follows expected behavior of replacing a polar hydrogen with a hydrophobic methyl group without significant conformational changes. rsc.org |

To understand the specific contributions of the N-methyl group in 4-amino-N-methyl-1H-imidazole-5-carboxamide, it is instructive to compare it with its non-methylated analog, 5-Amino-1H-imidazole-4-carboxamide (an isomer of Acadesine (B1665397), or AICAR). AICAR is an intermediate in purine (B94841) nucleotide synthesis and is known as an activator of AMP-activated protein kinase (AMPK). biomedpharmajournal.org

The introduction of a methyl group at the N-1 position of the imidazole (B134444) ring introduces several key differences:

Hydrogen Bonding : The N-1 nitrogen in the non-methylated analog is a hydrogen bond donor. Methylation removes this capability, which can drastically alter how the molecule interacts with its biological targets. If this N-H group is critical for forming a hydrogen bond within a receptor's binding pocket, methylation would likely decrease binding affinity. Conversely, if this position is situated in a hydrophobic pocket, the methyl group could enhance binding.

Solubility and Permeability : As discussed, N-methylation can alter solubility and lipophilicity. wordpress.com The loss of a hydrogen bond donor and the addition of a hydrophobic methyl group would be predicted to decrease aqueous solubility and increase lipophilicity, potentially enhancing membrane permeability. However, if the methylation causes a significant conformational change that exposes more of the molecule's polar groups, the opposite effect could occur. wordpress.comrsc.org

Metabolic Stability : The N-H group in the non-methylated analog can be a site for metabolic modification, such as glucuronidation. N-methylation blocks this site, which can lead to increased metabolic stability and a longer biological half-life.

The substitution at the N-1 position of the imidazole ring imparts distinct steric and electronic effects that are crucial for its biological activity.

Steric Effects : The methyl group introduces steric bulk compared to the hydrogen atom in the non-methylated analog. This added volume can influence the molecule's preferred conformation and its ability to fit within the constrained space of a protein's active site. In some cases, this steric hindrance can enforce a specific "bioactive" conformation, leading to higher activity. In other cases, it may cause a steric clash with the receptor, reducing affinity. Research on other imidazole-based molecules has shown that introducing a methyl group can lead to a more twisted molecular geometry. arkat-usa.org

Electronic Effects : The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the imidazole ring system. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov The electron-donating nature of the methyl group can subtly alter the pKa of the ring nitrogens, which can affect the molecule's ionization state at physiological pH and its ability to form ionic interactions with biological targets.

Design and Synthesis of Novel Derivatives for SAR Elucidation

The rational design and synthesis of new analogs are central to exploring the SAR of the imidazole scaffold and identifying compounds with improved properties. nih.gov

Modular or combinatorial synthesis is a powerful strategy for systematically probing SAR. By using a core synthetic route where different "building blocks" can be easily interchanged, chemists can generate a library of related compounds. mdpi.com For imidazole derivatives, several well-established methods allow for this modular approach:

Debus-Radziszewski Reaction : This reaction synthesizes imidazoles from a dicarbonyl compound, an aldehyde, and ammonia (B1221849). By varying these three components, a wide array of substituted imidazoles can be produced, allowing for systematic exploration of substitutions at different positions on the ring. mdpi.com

van Leusen Imidazole Synthesis : This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldimine. The flexibility in choosing different aldehydes and amines to form the aldimine allows for diverse substitutions on the final imidazole product. mdpi.com

Cycloaddition Reactions : The synthesis of certain imidazole scaffolds can be achieved via cycloaddition pathways, for example, by reacting imidoyl chlorides with ethyl isocyanoacetate. nih.gov This approach allows for the systematic variation of aryl groups attached to the core structure. nih.gov

These modular approaches enable researchers to efficiently generate data on how different functional groups at various positions affect biological activity.

Once a library of derivatives is synthesized, SAR studies can elucidate the influence of various substituents. Pharmacophoric analysis reveals that different substitutions can cause the imidazole core to act as an aromatic ring, a hydrophobic center, or a hydrogen bond donor. tci-thaijo.orgresearchgate.net

The key is to systematically vary properties such as size, lipophilicity, and electronic character of the substituents. For instance, in the development of imidazo[2,1-b] mdpi.comnih.govdntb.gov.uathiadiazole derivatives as antimicrobial agents, SAR studies revealed specific patterns. nih.gov

| General Structure | R1 Substituent | R2 Substituent | Observed Activity Trend |

| Imidazo[2,1-b] mdpi.comnih.govdntb.gov.uathiadiazole Core | Phenyl | H | Baseline Activity |

| Imidazo[2,1-b] mdpi.comnih.govdntb.gov.uathiadiazole Core | Phenyl (No para-substituent) | Aryl (Hydrophobic) | Enhanced Activity nih.gov |

| Imidazo[2,1-b] mdpi.comnih.govdntb.gov.uathiadiazole Core | Phenyl (Electron-withdrawing para-substituent) | Aryl | Reduced Activity nih.gov |

| Imidazo[2,1-b] mdpi.comnih.govdntb.gov.uathiadiazole Core | Phenyl | Aryl (Electron-donating substituent) | Detrimental to Activity nih.gov |

This data indicates that the hydrophobic nature of the aryl rings is crucial for activity, while adding electron-withdrawing or electron-donating groups can be detrimental. nih.gov Such detailed findings are essential for guiding the next round of molecular design.

Rational design leverages structural information about the biological target to create compounds with higher affinity and selectivity. nih.gov This approach moves beyond traditional trial-and-error by incorporating computational and structural biology tools. acs.org

Key principles include:

Structure-Based Design : If the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM), molecular docking simulations can be used to predict how different imidazole derivatives will bind. nih.gov This allows chemists to virtually screen compounds and prioritize the synthesis of those predicted to have the strongest interactions. For example, docking might reveal an unfilled hydrophobic pocket in the active site, suggesting that adding a lipophilic substituent to the imidazole core could enhance binding affinity.

Pharmacophore Modeling : In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. tci-thaijo.org The model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. New imidazole derivatives can then be designed to fit this pharmacophore map.

Selectivity Optimization : A major goal of drug design is to maximize activity at the desired target while minimizing effects on other proteins (off-targets). Rational design can achieve this by exploiting subtle differences between the target and off-target binding sites. For instance, a residue in the target's active site might be larger than the corresponding residue in an off-target protein. A derivative can be designed with a bulky group at that position, creating a steric clash with the off-target protein but fitting perfectly into the intended target. acs.org

By integrating these principles, researchers can more efficiently navigate the chemical space of imidazole derivatives to develop optimized compounds with superior biological profiles.

Computational Approaches in SAR Analysis

Computational methods are integral to modern medicinal chemistry for exploring the structure-activity relationships (SAR) of bioactive compounds. These in silico techniques allow for the rapid screening of virtual libraries, prediction of biological activity, and optimization of lead compounds, thereby accelerating the drug discovery process. For imidazole derivatives, computational approaches are widely used to understand their interactions with biological targets and to predict their pharmacokinetic profiles, guiding the rational design of new therapeutic agents. nih.govnih.gov

Molecular Docking and In Silico Predictions for Imidazole Derivatives

Molecular docking and other in silico prediction methods are powerful tools for elucidating the molecular basis of the biological activity of imidazole derivatives. These approaches provide insights into ligand-protein interactions and help predict the drug-like properties of novel compounds before their synthesis. arabjchem.orgnih.gov

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity of the complex. arabjchem.org This method is routinely used to understand drug-receptor interactions at a molecular level. arabjchem.orgresearchgate.net For imidazole derivatives, docking studies have been instrumental in identifying key interactions within the active sites of various protein targets, including those involved in microbial infections and cancer. arabjchem.orgrjptonline.orgekb.eg

These studies often reveal crucial binding modes, such as hydrogen bonds and pi-pi stacking interactions, that contribute to the compound's biological activity. mdpi.com For example, in a study of imidazole derivatives designed as antimicrobial agents, molecular docking was used to investigate their inhibitory potential against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). The results showed that the synthesized compounds had a strong affinity for the active site of the enzyme. arabjchem.orgresearchgate.net The binding energies and interactions of several compounds from this study are detailed below.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |

| 4a | -7.21 | 6.52 | Ser347 |

| 4b | -7.87 | 1.83 | Thr352, Glu488 |

| 4c | -8.14 | 1.04 | Thr352, Lys603 |

| 4d | -7.73 | 2.45 | Thr352 |

| Streptomycin (Standard) | -8.42 | 0.58 | Val399, Cys300, Asp354, Ala602 |

This table summarizes molecular docking results of select imidazole derivatives against GlcN-6-P synthase, showing their binding energies, inhibition constants, and key amino acid interactions. researchgate.net

In Silico Predictions: QSAR and ADMET

Beyond docking, other in silico methods are vital for building a comprehensive SAR profile.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jmpas.comresearchgate.net For imidazole derivatives, QSAR models have been developed to predict antifungal, anti-inflammatory, and anticancer activities. nih.govrjptonline.org These models help identify the key physicochemical, electronic, and steric properties that govern the biological potency of the compounds. nih.govresearchgate.net For instance, 2D and 3D-QSAR studies on imidazole-based cruzain inhibitors identified the essential structural features that determine their inhibitory activity, providing a roadmap for designing more potent analogues. nih.gov

ADMET Prediction: The analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for developing viable drug candidates. In silico ADMET prediction allows for the early assessment of a compound's pharmacokinetic and safety profile. researchgate.net Studies on various imidazole derivatives have used computational tools to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and adherence to drug-likeness rules, such as Lipinski's rule of five. nih.govaip.org These predictions help prioritize compounds with favorable pharmacokinetic characteristics for further development. nih.govfrontiersin.org For example, an in silico analysis of newly designed imidazo[1,2-a]pyridine-3-carboxamides predicted that the lead compounds would have a high rate of gastrointestinal absorption and would not violate Lipinski's rules. nih.gov

By integrating molecular docking with QSAR and ADMET predictions, researchers can effectively guide the design and synthesis of novel imidazole derivatives with improved potency and optimized drug-like properties. nih.govmdpi.com

Advanced Research on Derivatives and Analogs of 4 Amino N Methyl 1h Imidazole 5 Carboxamide

Imidazole-4,5-dicarboxamide Derivatives Research

The imidazole-4,5-dicarboxylic acid (I45DA) scaffold has proven to be a versatile starting point for creating complex molecules. mdpi.comresearchgate.net By derivatizing this scaffold with amines, researchers have synthesized a wide array of imidazole-4,5-dicarboxamides (I45DCs) with significant potential in drug discovery. mdpi.comresearchgate.net

Synthesis and Biological Activities of Symmetrically and Dissymmetrically Disubstituted Dicarboxamides

The synthesis of imidazole-4,5-dicarboxamides allows for the creation of both symmetrically and dissymmetrically substituted molecules, each with unique properties and potential biological activities. Symmetrically disubstituted bis(imidazole-4,5-dicarboxamides), known as bis-I45DCs, have been prepared using amino acid esters and various linker groups. acs.orgnih.gov A common synthetic strategy involves the use of a symmetric pyrazine (B50134) derivative with reactive acid chloride and acyl imidazole (B134444) functionalities, which can react with amino acid esters to yield the desired symmetrically disubstituted products. acs.org

Dissymmetrically substituted dicarboxamides have also been synthesized, offering the potential for more targeted biological interactions. mdpi.com For instance, a library of 45 imidazole-4,5-dicarboxamides bearing amino acid esters was prepared through parallel synthesis, yielding both symmetrical and dissymmetrical compounds. mdpi.comnih.gov These compounds are designed to mimic substituted purines, an important class of biological probes. researchgate.net

The biological activities of these derivatives are diverse. Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govrsc.org One notable compound, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, demonstrated significant inhibitory potency against this enzyme. rsc.org Furthermore, these compounds are being investigated as small molecules capable of inhibiting protein-protein interactions, which are crucial in many disease processes. acs.org

| Compound Type | Synthesis Method | Key Biological Activity | Example Compound |

| Symmetrically Disubstituted Dicarboxamides | Reaction of pyrazine intermediates with amino acid esters acs.org | Inhibition of protein-protein interactions acs.org | bis(imidazole-4,5-dicarboxamides) (bis-I45DCs) acs.org |

| Dissymmetrically Disubstituted Dicarboxamides | Parallel synthesis from imidazole-4,5-dicarboxylic acid and amino acid esters mdpi.com | SARS-CoV-2 Main Protease Inhibition nih.govrsc.org | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide rsc.org |

Exploration of Intramolecular Hydrogen Bonding and Conformational Analysis

The conformation of these molecules has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. acs.orgacs.org Crystal structure analysis has revealed that both symmetrically and dissymmetrically substituted diamides, as well as amide-ester derivatives, consistently form this intramolecular hydrogen-bonded conformation in the solid state. acs.orgacs.org In dissymmetrically substituted diamides, the amine with a higher classification (tertiary > secondary > primary) typically acts as the hydrogen bond donor. acs.orgacs.org

This conformational rigidity is crucial for the design of analogues for specific biological targets. acs.orgacs.org By predisposing the molecule into a specific shape, the intramolecular hydrogen bond can enhance binding affinity to a target protein. mdpi.com For example, in the design of SARS-CoV-2 main protease inhibitors, this conformational stability is a key consideration. nih.gov The existence of these stable conformers can be observed in 1H-NMR spectra, where the amide NH signal may split into multiple peaks, representing different conformational isomers in solution. nih.gov

Schiff Bases and Thiazolidinone Derivatives of 5-amino-1H-imidazole-4-carboxamide

Another important avenue of research involves the modification of the related 5-amino-1H-imidazole-4-carboxamide to create hybrid heterocyclic structures, such as Schiff bases and thiazolidinones, which exhibit a range of pharmacological activities. researchgate.net

Synthesis and Pharmacological Evaluation of Hybrid Heterocyclic Structures

The synthesis of these hybrid structures begins with the reaction of 5-amino-1H-imidazole-4-carboxamide with various aromatic aldehydes to form Schiff bases. researchgate.net These intermediates, characterized by an imine (-C=N-) group, are then further reacted with mercaptoacetic acid (thioglycolic acid) in a cyclocondensation reaction to yield thiazolidinone derivatives. orientjchem.org This process creates a new five-membered ring containing a sulfur atom, fused to the imidazole scaffold.

These synthesized Schiff bases and thiazolidinone derivatives have been subjected to pharmacological evaluation, demonstrating notable biological activity. researchgate.net In particular, they have shown good inhibitory activity against various pathogenic microorganisms. researchgate.net Studies have indicated that the thiazolidinone derivatives often exhibit higher antimicrobial activity than their precursor Schiff base derivatives, suggesting the thiazolidinone ring is a key contributor to the enhanced biological effect. researchgate.net The anti-inflammatory properties of Schiff base imidazole derivatives have also been investigated, with studies showing they can be effective against carrageenan-induced paw edema in rats. orientjchem.org

| Derivative Type | Synthesis Step 1 | Synthesis Step 2 | Primary Pharmacological Activity |

| Schiff Bases | 5-amino-1H-imidazole-4-carboxamide + Aromatic Aldehyde researchgate.net | - | Antimicrobial, Anti-inflammatory researchgate.netorientjchem.org |

| Thiazolidinones | Formation of Schiff Base researchgate.net | Reaction of Schiff Base with Mercaptoacetic Acid researchgate.net | Enhanced Antimicrobial Activity researchgate.net |

Research on Other 1H-Imidazole-1-carboxamide Derivatives

The structural versatility of the imidazole carboxamide core extends beyond the previously discussed derivatives, leading to a wide range of compounds with significant therapeutic potential. nih.gov

Structural Diversity and Broad Biological Potential of Related Imidazole Carboxamides

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. nih.gov Researchers have synthesized and evaluated a vast number of 1H-imidazole carboxamide derivatives with diverse structural modifications. These include N-acyl-1H-imidazole-1-carbothioamides, which have shown excellent antioxidant and moderate antibacterial and antifungal properties. researchgate.net

Other complex hybrid molecules have been created by incorporating the imidazole-pyrazole moiety into benzo[f]chromene structures, which have been tested for their antimicrobial and anticancer activities. researchgate.net Furthermore, 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. nih.gov A series of novel 1H-benzo[d]imidazoles have also been synthesized and shown to target human topoisomerase I, exhibiting anticancer properties with prominent cell cycle arrest at the G2/M phase. acs.org This broad spectrum of biological activity, from antimicrobial and antioxidant to anticancer, underscores the immense potential of imidazole carboxamide derivatives in the development of new drugs. nih.gov

Bioisosteric Replacements and Precursor Studies

The strategic modification of lead compounds and the investigation of their synthetic pathways are fundamental aspects of medicinal chemistry. For 4-amino-N-methyl-1H-imidazole-5-carboxamide, research in these areas focuses on enhancing its therapeutic potential and streamlining its synthesis for broader applications. This involves the development of bioisosteric analogs with modified functional groups and a thorough investigation of the precursors and intermediates that play a crucial role in the synthesis of more complex molecules.

Development of Related Compounds with Modified Functional Groups (e.g., thiocarboxamide analogs)

Bioisosteric replacement is a widely used strategy in drug design to improve the physicochemical and biological properties of a compound. One such modification involves the substitution of the carboxamide group with a thiocarboxamide group. While direct studies on 4-amino-N-methyl-1H-imidazole-5-thiocarboxamide are not extensively documented, research on related imidazole-4-carboxamide ribonucleosides provides valuable insights into the synthesis and potential activity of such analogs.

A study on 5-substituted imidazole-4-carboxamide ribonucleosides explored various modifications at the 5-position, including the introduction of sulfur-containing functional groups. nih.gov For instance, treatment of 5-chloro-1-beta-D-ribofuranosylimidazole-4-carboxamide with methanethiol (B179389) yielded the 5-(methylthio) analog. nih.gov Furthermore, reductive cleavage of a 5-benzylthio derivative led to the formation of 5-mercapto-1-beta-D-ribofuranosylimidazole-4-carboxamide, also known as 5-thiobredinin. nih.gov These synthetic strategies demonstrate the feasibility of introducing sulfur-containing moieties into the imidazole carboxamide scaffold.

The conversion of a carboxamide to a thiocarboxamide is often achieved using thionating agents like Lawesson's reagent. organic-chemistry.orgnih.govencyclopedia.pub This reagent has been successfully employed to synthesize a variety of thioamides from their corresponding amides. organic-chemistry.orgnih.gov The mechanism involves the replacement of the carbonyl oxygen with a sulfur atom. nih.gov This chemical transformation could potentially be applied to this compound to yield its thiocarboxamide analog.

The biological rationale for this bioisosteric replacement lies in the potential for altered biological activity. Thiocarboxamide analogs of various compounds have shown modified potency and selectivity. For example, some imidazole-based compounds have been evaluated for their antimicrobial and other biological activities. nih.govrsc.org While 5-thiobredinin did not show significant antiviral or cytostatic activity in the specific assays conducted, other thio-analogs, such as those with a 5-(methylthio) group, exhibited activity against certain viruses. nih.gov

| Parent Compound Moiety | Modified Functional Group | Resulting Analog | Reported Biological Activity Highlight | Reference |

|---|---|---|---|---|

| 5-Chloro | -SCH3 (Methylthio) | 5-(Methylthio)-1-beta-D-ribofuranosylimidazole-4-carboxamide | Significant activity against vaccinia virus in vitro. | nih.gov |

| 5-Chloro | -SH (Mercapto) | 5-Mercapto-1-beta-D-ribofuranosylimidazole-4-carboxamide (5-Thiobredinin) | No appreciable antiviral or cytostatic activity was observed in the conducted tests. | nih.gov |

Investigation of Precursors and Intermediates in Complex Molecule Synthesis

This compound and its structural precursor, 4-amino-5-imidazolecarboxamide (AICA), are pivotal intermediates in the synthesis of a variety of complex and biologically significant molecules, most notably purines and their analogs. smolecule.comlifechemicals.com The imidazole ring serves as a versatile scaffold for the construction of fused heterocyclic systems.

A prominent example of the utility of this imidazole derivative is in the synthesis of the antitumor drug temozolomide (B1682018). google.comnih.govnih.gov The synthesis of temozolomide often starts from 5-amino-1H-imidazole-4-carboxamide. google.comnih.gov A key intermediate in this process is 5-diazo-1H-imidazole-4-carboxamide, which is formed from the diazotization of the amino group of 5-amino-1H-imidazole-4-carboxamide. google.comnih.gov This unstable diazo intermediate is then cyclized with methylisocyanate to yield temozolomide. google.com The development of safer and more efficient synthetic routes is an ongoing area of research, with some methods aiming to avoid the isolation of the potentially hazardous diazo intermediate. google.com

An industrial production method for 4-amino-5-imidazolecarboxamide has been disclosed, which involves the reaction of diaminomaleonitrile (B72808) with formamide (B127407) in the presence of phosphorus oxychloride to generate an intermediate, which then undergoes a ring-closure reaction under alkaline conditions. google.com This highlights the industrial importance of identifying and optimizing the synthesis of key precursors.

Furthermore, imidazole derivatives are fundamental building blocks for the synthesis of naturally occurring purines like caffeine (B1668208) and theophylline. researchgate.netnih.govgoogle.com Synthetic routes to these xanthine (B1682287) alkaloids can involve the construction of the pyrimidine (B1678525) ring onto a pre-formed imidazole precursor. researchgate.net For instance, processes have been developed that start from urea (B33335) and cyanoacetic acid to build the imidazole ring, which is then further elaborated to the final purine (B94841) structure. researchgate.net The core structure of this compound provides the necessary atoms and functionalities for the annulation of the pyrimidine ring to form the purine nucleus.

| Precursor/Intermediate | Complex Molecule Synthesized | Key Transformation | Reference |

|---|---|---|---|

| 5-Amino-1H-imidazole-4-carboxamide | Temozolomide | Diazotization to 5-diazo-1H-imidazole-4-carboxamide followed by cyclization. | google.comnih.gov |

| Diaminomaleonitrile and Formamide | 4-Amino-5-imidazolecarboxamide | Formation of an intermediate followed by alkaline ring closure. | google.com |

| Urea and Cyanoacetic acid | Caffeine and Theophylline | Modified Fischer synthesis involving imidazole ring formation. | researchgate.net |

Analytical and Characterization Methodologies in Research on 4 Amino N Methyl 1h Imidazole 5 Carboxamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for an unambiguous determination of the compound's identity and structure. derpharmachemica.comnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. ¹H-NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR maps the carbon framework of the molecule.

For imidazole (B134444) derivatives, ¹H-NMR is used to identify protons attached to the imidazole ring, the N-methyl group, and the amino and carboxamide functionalities. While specific spectral data for 4-amino-N-methyl-1H-imidazole-5-carboxamide is not widely published, data from the closely related parent compound, 4-amino-5-imidazolecarboxamide (AICA), illustrates the application of this technique. A patent for the industrial production of AICA reported ¹H-NMR spectral data that confirms the presence of key structural protons. google.com

Table 1: Representative ¹H-NMR Spectral Data for 4-amino-5-imidazolecarboxamide

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 11.1-11.8 | Doublet | 1H | Imidazole N-H |

| 7.0-7.5 | Doublet | 1H | Imidazole C-H |

| 6.5-6.9 | Multiplet | 2H | Carboxamide (-CONH₂) |

| 5.2-5.8 | Multiplet | 2H | Amino (-NH₂) |

Data sourced from a patent detailing the synthesis of 4-amino-5-imidazolecarboxamide. google.com

In the analysis of this compound, a characteristic singlet corresponding to the three protons of the N-methyl group would also be expected. Furthermore, advanced 2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish direct and long-range correlations between proton and carbon atoms, respectively, confirming the precise connectivity and isomeric form of the synthesized molecule. derpharmachemica.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating complex mixtures and confirming the identity and purity of the target compound. smolecule.com

For this compound (C₅H₈N₄O), the expected monoisotopic mass is approximately 140.07 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision. rsc.org

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. A detailed LC-MS/MS method has been developed for the analysis of the related compound 5-aminoimidazole-4-carboxamide (B1664886) (AICA) in plasma, demonstrating the technique's sensitivity and specificity. researchgate.net The conditions used in such studies inform the development of methods for new derivatives.

Table 2: Example LC-MS/MS Parameters for the Analysis of 5-aminoimidazole-4-carboxamide (AICA)

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Positive Ion (ESI+) |

| Monitored Transition | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 127 |

| Product Ion (m/z) | 110 |

| Collision Energy | -13 V |

Parameters are illustrative and based on published methods for AICA. researchgate.net

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in the synthesis of chemical compounds for monitoring reaction progress, purifying products, and assessing final purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical intermediates and active compounds. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

In the context of this compound synthesis, HPLC is used to quantify the purity of the final product and to detect and identify any process-related impurities or degradation products. For example, a patent for the synthesis of 4-amino-5-imidazolecarboxamide reported a final product purity of 99.8596% as determined by LC. google.com The development of a robust HPLC method involves optimizing the column type, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.

Table 3: Typical HPLC Conditions for Analysis of Aminoimidazole Carboxamides

| Parameter | Specification |

|---|---|

| Column | Hypersil ODS2 (5 µm, 4.6 mm × 150 mm) |

| Mobile Phase | Methanol (B129727)–water (68:32, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

Conditions are illustrative and based on published methods for AICA. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. ijcrt.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) at various time points and developing it in an appropriate solvent system, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. nih.govrsc.org This allows for the determination of the reaction's endpoint, preventing the formation of byproducts from over-reaction and ensuring optimal yield before proceeding with work-up and purification. nih.gov

Future Perspectives and Emerging Research Areas

Development of Novel Therapeutic Agents Based on Imidazole (B134444) Scaffold

The imidazole ring is a versatile scaffold in medicinal chemistry, known for its presence in essential biomolecules and its role in a wide array of pharmacological activities. researchgate.netchemijournal.com The development of therapeutic agents based on this structure is a burgeoning field, with significant potential for creating more effective treatments for a range of diseases.

A key area of focus is overcoming resistance to existing cancer therapies, such as the alkylating agent Temozolomide (B1682018) (TMZ). TMZ is a prodrug that converts to the active metabolite 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide (MTIC), which then releases a methyldiazonium cation that methylates DNA. nih.govnih.gov Resistance to TMZ is a major hurdle in treating diseases like glioblastoma. mdpi.com

Researchers are exploring several strategies to counteract this resistance. One approach involves the synthesis of novel imidazotetrazine analogues that are designed to remain effective even in the presence of drug resistance mechanisms. nih.govresearchgate.net For instance, certain C8-imidazole analogues have demonstrated the ability to overcome both MGMT-mediated resistance and tolerance associated with MMR loss, two common pathways of TMZ resistance. nih.gov Another promising strategy is the use of nanoparticle-based delivery systems to enhance the bioavailability and tumor-specific targeting of TMZ. nih.govresearchgate.net Furthermore, combining TMZ with inhibitors of pathways that contribute to resistance, such as the neddylation pathway, has shown potential in sensitizing resistant cancer cells to the drug. mdpi.com

| Strategy | Mechanism | Example |

| Novel Analogues | Designed to bypass resistance mechanisms like MGMT and MMR. | C8-imidazole analogues that retain activity in resistant cells. nih.gov |

| Nanoparticle Delivery | Enhances drug uptake and overcomes efflux pump-mediated resistance. | AFt-encapsulated TMZ showing increased potency against MGMT+ cells. nih.gov |

| Combination Therapy | Inhibition of resistance-conferring pathways. | Combining TMZ with MLN4924 to inhibit the neddylation pathway. mdpi.com |

The therapeutic potential of the imidazole scaffold extends beyond oncology. Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antidiabetic properties. researchgate.netjopir.in

In the realm of infectious diseases, imidazole-based compounds are being investigated as potent antibacterial agents. nih.gov Their diverse structures allow them to target various bacterial enzymes and pathways, offering a potential solution to the growing problem of antibiotic resistance. nih.gov

For metabolic disorders, compounds related to the imidazole carboxamide structure have shown promise. For example, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), a related compound, is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov This activation can increase glucose transport and has been explored for its potential in treating type 2 diabetes. nih.gov The structural similarities suggest that derivatives of 4-amino-N-methyl-1H-imidazole-5-carboxamide could be explored for similar metabolic regulatory effects.

Advanced Synthetic Methodologies

The synthesis of imidazole derivatives is continually evolving, with a strong emphasis on developing more efficient and environmentally friendly methods.

Traditional methods for imidazole synthesis are being replaced by more sustainable "green" approaches. researchgate.net These modern techniques aim to reduce or eliminate the use of hazardous substances and minimize energy consumption. nih.gov Key green chemistry strategies include:

Microwave-assisted synthesis: This method often leads to shorter reaction times and higher yields. jopir.inresearchgate.net

Ultrasound-promoted synthesis: The use of ultrasonic irradiation can enhance reaction rates and efficiency. researchgate.netbohrium.com

Use of green catalysts and solvents: Researchers are exploring the use of biocatalysts, such as lemon juice, and environmentally benign solvents like water and ionic liquids to make the synthesis process more sustainable. tandfonline.comjipbs.com One-pot, multi-component reactions are also a hallmark of green imidazole synthesis, improving atom economy and reducing waste. tandfonline.com

| Green Chemistry Approach | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields. researchgate.net |

| Ultrasound Promotion | Enhanced reaction rates. researchgate.net |

| Biocatalysts (e.g., Lemon Juice) | Low-cost, biodegradable, and non-toxic. jipbs.com |

| Ionic Liquids | Serve as recyclable green catalysts and solvents. tandfonline.com |

Integration of Computational Chemistry and Artificial Intelligence

Computational tools are playing an increasingly vital role in the design and discovery of new imidazole-based therapeutic agents.

Computational chemistry allows for the predictive modeling of how a molecule's structure relates to its biological activity, known as the structure-activity relationship (SAR). researchgate.netjopir.in Understanding the SAR of the imidazole scaffold is crucial for the rational design of new drugs with improved potency and selectivity. researchgate.netnih.gov

Molecular docking and dynamics simulations are used to predict how imidazole derivatives will bind to their biological targets. nih.gov These in silico methods enable the rapid screening of large virtual libraries of compounds, identifying promising candidates for further synthesis and testing. nih.gov Furthermore, artificial intelligence and machine learning are being employed for the de novo design of novel imidazole derivatives, creating molecules with optimized properties for specific therapeutic applications. nih.govresearchgate.net This integration of computational power is significantly accelerating the pace of drug discovery in this field.

Interdisciplinary Research Directions

The study of this compound is increasingly benefiting from interdisciplinary approaches that integrate computational and experimental methodologies. These research directions aim to build a comprehensive understanding of the compound's biological roles by connecting molecular data with systemic effects. A significant area of this interdisciplinary focus is the convergence of systems biology with multi-omics data to elucidate the intricate mechanisms of action and the broader physiological impact of this imidazole derivative.

Integration with Systems Biology and Omics Data for Deeper Mechanistic Understanding

A deeper mechanistic understanding of this compound is being pursued through its integration with systems biology and high-throughput omics technologies. This compound is a principal metabolite of the chemotherapeutic agent temozolomide (TMZ), and as such, much of the systems-level data has been generated in the context of understanding TMZ's efficacy and resistance mechanisms in cancers like glioblastoma. nih.govahduni.edu.in By analyzing the vast datasets from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the cellular pathways affected by TMZ and its metabolites.

The integration of multi-omics data allows for a holistic view of the cellular response to treatment. ahduni.edu.in For instance, genomic and transcriptomic analyses of glioblastoma cells treated with TMZ reveal profound reprogramming at the genetic level, which can lead to therapeutic resistance. nih.govnih.gov Proteomic studies complement this by identifying alterations in protein expression and signaling pathways that are direct or indirect consequences of the drug's action and its metabolic products. acs.orgnih.govnih.gov Furthermore, metabolomics provides a direct snapshot of the biochemical changes, including the levels of this compound itself and its downstream effects on cellular metabolism. nih.govmdpi.comnih.gov

By contextualizing these omics datasets within tissue-specific metabolic models, researchers can unravel the complex rewiring of cellular pathways. ahduni.edu.in This systems-level approach is crucial for identifying key molecular drivers and metabolic vulnerabilities that may arise in response to treatment. For example, studies on TMZ resistance have utilized integrated multi-omics to identify shifts in metabolic dependencies, such as a reliance on glutamine, and alterations in cholesterol metabolism and oxidative phosphorylation in resistant cells. ahduni.edu.in

The application of high-throughput screening techniques, such as genome-wide CRISPR-Cas9 libraries, has been instrumental in identifying genes that modulate resistance to TMZ. mdpi.com Pathway analyses of the identified gene candidates have pointed to the involvement of critical cellular processes like mismatch repair and the Sonic Hedgehog pathways. mdpi.com Such genomic screening, combined with proteomic and metabolomic data, provides a powerful framework for understanding the complex interplay of factors that determine cellular fate upon exposure to TMZ and its metabolites.

The table below summarizes key research findings from omics studies on the parent compound, temozolomide, which provide a framework for understanding the biological context of this compound.

| Omics Type | Model System | Key Insights Relevant to this compound's Context |

| Genomics | Human glioblastoma cell lines | Identified genes and pathways (e.g., mismatch repair, Sonic Hedgehog) modulating resistance to temozolomide, the parent compound. mdpi.com |

| Proteomics | Human glioblastoma cell lines | Revealed alterations in protein expression and signaling pathways associated with acquired resistance to temozolomide. acs.orgnih.gov |

| Metabolomics | Glioblastoma cell lines and primary tumors | Characterized metabolic profiles associated with sensitivity and resistance to temozolomide, identifying key metabolic shifts. nih.govmdpi.com |

| Multi-Omics Integration | U87MG glioblastoma cell line | Unraveled pathway-level metabolic rewiring in temozolomide-resistant cells, including glutamine dependence and altered cholesterol metabolism. ahduni.edu.in |

This integrated, data-driven approach is paving the way for more personalized and effective therapeutic strategies by providing a deeper understanding of the molecular and metabolic determinants of drug response.

Q & A

Q. What are the common synthetic routes for 4-amino-N-methyl-1H-imidazole-5-carboxamide, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves cyclization of precursors like 5-aminoimidazole-4-carboxamide derivatives under controlled conditions. For example, dissolving 5-aminoimidazole-4-carboxamide in hydrochloric acid and treating it with sodium nitrite at low temperatures (0–5°C) yields the hydrochloride salt of the compound . Alternative methods include catalytic reactions with amino group donors, such as ammonium acetate, under reflux in polar solvents like ethanol or methanol . Key factors include pH control, temperature modulation, and purification via recrystallization or chromatography to achieve >90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : For determining hydrogen and carbon environments (e.g., distinguishing amino vs. methyl protons) .